BenchChemオンラインストアへようこそ!

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide

PPARγ Thiazolidinedione Conformational restriction

This compound replaces the classical TZD benzyl linker with a rigid cyclohexyl spacer and an electron-rich 4-methylthiophene-2-carboxamide terminus. These modifications are predicted to alter PPARγ binding mode, enabling partial agonism or SPPARM-like pharmacology unattainable with generic pioglitazone/rosiglitazone. The N-3 substitution vector is chemically tractable, allowing further derivatization via amide coupling or Suzuki cross-coupling. For labs seeking next-generation insulin sensitizers with reduced adipogenic liability, this scaffold offers a consistent, analytically characterized starting point. The 5-chloro analog (CAS 1206985-62-7) can be co-procured as a matched pair for electronic effect studies.

Molecular Formula C15H18N2O3S2
Molecular Weight 338.44
CAS No. 1207035-33-3
Cat. No. B2634185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide
CAS1207035-33-3
Molecular FormulaC15H18N2O3S2
Molecular Weight338.44
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O
InChIInChI=1S/C15H18N2O3S2/c1-9-6-12(21-7-9)14(19)16-10-4-2-3-5-11(10)17-13(18)8-22-15(17)20/h6-7,10-11H,2-5,8H2,1H3,(H,16,19)
InChIKeySLGJHOVGZJHSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide (CAS 1207035-33-3): Core Structural Profile and Procurement Context


N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide (CAS 1207035-33-3) is a fully synthetic small molecule (MW ~338.4 g/mol) comprising a 2,4-thiazolidinedione (TZD) pharmacophore linked via a cyclohexyl spacer to a 4-methylthiophene-2-carboxamide terminus [1]. The TZD core is historically validated as a privileged scaffold for peroxisome proliferator-activated receptor gamma (PPARγ) agonism, underpinning clinically used insulin sensitizers such as pioglitazone and rosiglitazone [2]. Distinct from first-generation TZDs, this compound replaces the classical flexible benzyl/alkyl linker with a cyclohexyl ring and incorporates an electron-rich thiophene carboxamide, structural modifications that are anticipated to modulate PPARγ binding mode, subtype selectivity, and off-target profiles [2]. However, publicly available peer-reviewed biological data for this specific compound are currently absent; procurement decisions must therefore be guided by structural differentiation hypotheses and class-level pharmacological inference until bespoke profiling data are generated.

Why N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide Cannot Be Replaced by Classical Thiazolidinediones


Classical thiazolidinediones (TZDs) such as pioglitazone and rosiglitazone, while effective PPARγ agonists, carry well-documented liabilities including fluid retention, weight gain, bone fracture risk, and adverse cardiovascular outcomes that arise from full, balanced PPARγ transactivation [1]. The general TZD scaffold has accordingly been subject to extensive modification to identify partial agonists, selective PPAR modulators (SPPARMs), and dual/pan-PPAR ligands with improved therapeutic indices [2]. N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide incorporates a cyclohexyl linker and 4-methylthiophene-2-carboxamide terminus—structural elements absent from any marketed TZD—that alter the conformational landscape and hydrogen-bonding capacity of the molecule relative to the PPARγ ligand-binding domain [2]. These modifications are expected to produce a divergent potency, efficacy (partial vs. full agonism), and selectivity profile that cannot be replicated by simply substituting pioglitazone, rosiglitazone, or their generic counterparts. For researchers requiring consistent batch-to-batch pharmacological behavior in a screening cascade or in vivo disease model, generic substitution without matched analytical characterization and biological validation risks introducing uninterpretable variability in target engagement, metabolic readouts, and toxicity endpoints.

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide: Quantitative Differentiation Data Guide


Structural Differentiation from Classical TZDs: Cyclohexyl Spacer vs. Flexible Alkyl/Aryl Linkers

The compound incorporates a cyclohexyl ring directly linking the TZD N-3 position to the carboxamide, whereas marketed TZDs (pioglitazone, rosiglitazone) employ flexible ethyl/benzyl linkers at the C-5 methylene position [1]. In PPARγ crystal structures, the linker orientation positions the lipophilic tail within helix 12 of the ligand-binding domain; the constrained cyclohexyl geometry is predicted to limit the conformational freedom of the terminal thiophene carboxamide, potentially favoring a distinct hydrogen-bond network with residues in the AF-2 region [2]. Docking studies of TZD analogs with cyclic linkers have shown that rigid spacers can shift the binding pose from a full agonist conformation to a partial agonist or SPPARM-like orientation, decoupling insulin sensitization from adipogenic transcriptional programs [3]. Direct experimental binding data (IC₅₀/Kᵢ) for this compound against PPARγ are not yet public; however, the structural divergence from classical TZDs is quantifiable as an increased number of heavy atoms (4 additional carbons from the cyclohexyl ring), reduced rotatable bonds (predicted 3 vs. 6-7 for pioglitazone), and altered lipophilic surface area, providing a testable hypothesis for differentiated pharmacology.

PPARγ Thiazolidinedione Conformational restriction

Thiophene Carboxamide Terminus: Enhanced Polarity and Metabolic Stability Potential vs. Phenyl TZDs

The 4-methylthiophene-2-carboxamide terminus introduces a sulfur heteroatom and a secondary carboxamide donor/acceptor pair absent in the phenyl-based termini of marketed TZDs [1]. Thiophene is a well-established phenyl bioisostere that increases polar surface area (PSA) and reduces logP relative to benzene, changes that can improve aqueous solubility and metabolic stability [2]. The carboxamide NH and C=O groups provide additional hydrogen-bonding capacity that may engage specificity-conferring residues in the PPARγ ligand-binding pocket (e.g., Ser342, His449) not accessed by pioglitazone's ethyl-pyridyl tail [3]. While compound-specific microsomal stability data are unavailable, the 5-chloro thiophene analog (5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide, CAS 1206985-62-7) has been catalogued in screening libraries at >95% purity, indicating tractable synthetic access for profiling [4]. The structural divergence is quantifiable as ΔPSA ~+12 Ų and ΔlogP ~-0.5 to -1.0 units (estimated by fragment-based calculation) relative to pioglitazone, suggesting a differentiated pharmacokinetic trajectory that may reduce adipose tissue distribution and associated weight gain liability.

Thiophene Carboxamide Metabolic stability Lipophilicity

TZD Core Substitution Pattern: N-3 Cyclohexyl Attachment vs. C-5 Methylene Substitution in Classical TZDs

All clinically approved TZDs—pioglitazone, rosiglitazone, troglitazone, lobeglitazone—utilize substitution at the C-5 methylene position of the thiazolidinedione ring for attachment of the lipophilic tail that occupies the PPARγ AF-2 helix pocket [1]. In contrast, N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide attaches its cyclohexyl-thiophene carboxamide motif at the N-3 position of the TZD core, a substitution pattern explored in patent literature for thiophene carboxamides [2] and in academic programs seeking to modulate PPARα/γ dual activity or dissociate PPARγ agonism from adipogenesis [3]. Crystallographic analysis of TZD-PPARγ complexes (e.g., PDB 2PRG, 1FM6) shows that the N-3 region of the TZD ring is oriented toward the solvent-accessible entrance of the ligand-binding pocket, whereas the C-5 substituent engages the deeper hydrophobic cleft that governs helix 12 positioning and co-activator recruitment [1]. N-3 substitution is therefore expected to produce a distinct pharmacological profile with potentially reduced transcriptional activation of adipogenic genes while retaining insulin-sensitizing effects mediated through non-genomic pathways or PPARγ phosphorylation [3]. No head-to-head PPARγ transactivation assay data comparing this compound to pioglitazone or rosiglitazone are publicly available.

Thiazolidinedione Substitution pattern PPARγ binding mode

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide: High-Value Research and Industrial Application Scenarios


PPARγ Partial Agonist and SPPARM Lead Identification Screening

The compound's N-3 cyclohexyl substitution and thiophene carboxamide terminus make it a structurally unique candidate for screening against PPARγ in a partial agonist or selective PPAR modulator (SPPARM) assay cascade. Labs seeking alternatives to full agonists (pioglitazone, rosiglitazone) that retain insulin sensitization while reducing adipogenic gene transcription should prioritize this scaffold. The rigid cyclohexyl spacer may limit the range of tail-group conformations accessible in the PPARγ AF-2 pocket, favoring a partial agonist binding mode as observed for other constrained TZD analogs [1]. Procurement for a cell-based PPARγ transactivation assay (e.g., GAL4-PPARγ LBD luciferase reporter in HEK293 cells) with parallel adipogenesis assays (3T3-L1 differentiation) would directly test the dissociation hypothesis.

Thiazolidinedione Structure-Activity Relationship (SAR) Library Expansion

For medicinal chemistry groups systematically exploring TZD chemical space, this compound provides a rare N-3 substitution vector that is chemically tractable for further derivatization [2]. The 4-methylthiophene-2-carboxamide can be elaborated via amide coupling, Suzuki cross-coupling at the thiophene C-5 position, or methylation/demethylation chemistry to generate focused libraries. Procurement in gram quantities (typically available at >95% HPLC purity from specialty chemical suppliers) enables exploration of substituent effects on PPARα/γ selectivity, aqueous solubility, and microsomal stability, filling a gap in the medicinal chemistry literature that has been dominated by C-5-substituted TZD analogs.

In Vitro Metabolism and Pharmacokinetic (DMPK) Benchmarking of Thiophene-Containing TZDs

Thiophene rings are susceptible to cytochrome P450-mediated S-oxidation and epoxidation, metabolic pathways distinct from those of the phenyl/pyridine rings in classical TZDs [3]. This compound can serve as a benchmark substrate for assessing the metabolic liability of thiophene-containing TZDs in human liver microsomes (HLM) and hepatocyte assays. Comparative intrinsic clearance data against pioglitazone (Clint,HLM ~12 μL/min/mg) and rosiglitazone (Clint,HLM ~8 μL/min/mg) would quantify whether the 4-methylthiophene-2-carboxamide motif introduces a metabolic soft spot that requires structural optimization. The 5-chloro analog (CAS 1206985-62-7) can be co-procured as a matched pair to isolate electronic effects of the thiophene substituent on metabolic stability [4].

Computational Chemistry and Pharmacophore Model Validation

The compound's unique combination of N-3 cyclohexyl attachment and 4-methylthiophene-2-carboxamide terminus makes it a valuable test case for computational chemists developing pharmacophore models of PPARγ ligand recognition. Docking this compound into available PPARγ crystal structures (PDB: 2PRG, 1FM6, 3B0Q) followed by molecular dynamics simulations can predict whether the N-3 substituent engages residues at the solvent-exposed pocket entrance (e.g., Arg288, Glu291) that are not contacted by classical C-5-substituted TZDs [5]. The resulting binding hypothesis can be validated experimentally through procurement and subsequent in vitro testing, establishing a structure-based design rationale for future optimization.

Quote Request

Request a Quote for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.